molecular formula C6H11ClFN B12832192 Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B12832192
M. Wt: 151.61 g/mol
InChI Key: SNXRMQLHOJPLRM-YCLXABBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound that features a fluorine atom and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom.

Properties

Molecular Formula

C6H11ClFN

Molecular Weight

151.61 g/mol

IUPAC Name

(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H/t4-,5-,6-;/m0./s1

InChI Key

SNXRMQLHOJPLRM-YCLXABBFSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CN2)F.Cl

Canonical SMILES

C1C2CC(C1CN2)F.Cl

Origin of Product

United States

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